Boc-DL-Pro-DL-Leu-DL-Val-OMe
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-[[1-[(1-methoxy-3-methyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N3O6/c1-13(2)12-15(18(26)24-17(14(3)4)20(28)30-8)23-19(27)16-10-9-11-25(16)21(29)31-22(5,6)7/h13-17H,9-12H2,1-8H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJKZHILDMSZOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Boc Dl Pro Dl Leu Dl Val Ome
Strategies for the Solid-Phase Synthesis of Boc-DL-Pro-DL-Leu-DL-Val-OMe
Solid-phase peptide synthesis (SPPS) offers a streamlined approach for the assembly of peptide chains on a solid support. For a short, protected peptide like this compound, SPPS presents a viable, though not always straightforward, synthetic route.
Optimization of Boc-Strategy Protocols for Racemic Amino Acid Incorporation
The use of a tert-butyloxycarbonyl (Boc) protecting group for the N-terminus is a well-established method in SPPS. The Boc group is stable under coupling conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), to allow for the sequential addition of the next amino acid in the chain.
The incorporation of racemic (DL) amino acids introduces a layer of complexity. The primary challenge lies in controlling the stereochemistry of the final product mixture. When DL-amino acids are used, a complex mixture of diastereomers will be formed. For this compound, the use of racemic starting materials will result in eight possible stereoisomers.
Optimization of the Boc-strategy for racemic amino acid incorporation focuses on ensuring that each coupling step proceeds to completion without significant side reactions or racemization at the chiral centers of the amino acids already incorporated into the peptide chain. This involves careful selection of coupling reagents and reaction conditions to minimize epimerization. The monitoring of each coupling and deprotection step is crucial to ensure the reaction proceeds as expected.
Segment Condensation Techniques and Fragment Coupling Strategies
An alternative to the stepwise addition of single amino acids is segment condensation, where pre-synthesized peptide fragments are coupled together. This approach can be advantageous for longer peptides or sequences that are prone to aggregation during stepwise synthesis. For a tripeptide like this compound, a fragment coupling strategy could involve the synthesis of a dipeptide, such as Boc-DL-Pro-DL-Leu, which is then coupled to DL-Val-OMe.
Selection and Efficacy of Coupling Reagents for Peptide Bond Formation with DL-Proline, DL-Leucine, and DL-Valine
The formation of the peptide bond between the carboxyl group of one amino acid and the amino group of another is a critical step in peptide synthesis. The selection of the coupling reagent can significantly impact the efficiency of the reaction and the integrity of the chiral centers.
For the synthesis of this compound, the coupling of these specific amino acids presents unique challenges. Proline is a secondary amine, which can lead to slower coupling kinetics. Leucine (B10760876) and valine are sterically hindered amino acids, which can also impede the coupling reaction.
A variety of coupling reagents have been developed to address these challenges. These can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.
| Coupling Reagent Class | Examples | Efficacy for Pro, Leu, and Val Coupling |
| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide) | Effective, but can lead to the formation of N-acylurea byproducts and requires an additive like HOBt or HOAt to suppress racemization. |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Highly efficient and fast-acting, particularly useful for sterically hindered couplings. |
| Uronium/Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Very effective and widely used in SPPS due to their high coupling efficiency and low racemization potential, especially when coupling hindered amino acids. |
Solution-Phase Synthesis Routes for this compound
Solution-phase synthesis, while often more labor-intensive than SPPS, offers greater flexibility in terms of scale-up and purification of intermediates. For a small peptide like this compound, solution-phase methods are a very practical option.
Sequential Amino Acid Addition and Fragment Coupling Approaches
Similar to solid-phase synthesis, solution-phase synthesis can be carried out in a stepwise manner or through the coupling of fragments.
In a sequential addition approach, the peptide chain is built one amino acid at a time, starting from the C-terminus. For this compound, this would involve coupling Boc-DL-Leu to DL-Val-OMe, followed by deprotection of the Boc group and subsequent coupling of Boc-DL-Pro. Each intermediate di- and tripeptide would be isolated and purified before proceeding to the next step.
A fragment coupling approach in solution would involve the synthesis and purification of a dipeptide, for example, Boc-DL-Pro-DL-Leu-OH, which is then coupled to DL-Val-OMe. This can be an efficient strategy, but as with solid-phase fragment condensation, the risk of racemization during the fragment coupling step must be carefully managed through the choice of coupling method and conditions.
Orthogonality of Protecting Groups and Selective Deprotection Chemistries
A key principle in solution-phase peptide synthesis is the use of orthogonal protecting groups. This means that different protecting groups can be removed under different chemical conditions without affecting other protecting groups in the molecule.
For the synthesis of this compound, the N-terminal Boc group and the C-terminal methyl ester (OMe) are orthogonal. The Boc group is acid-labile and can be removed with TFA, while the methyl ester is stable to these conditions but can be cleaved by saponification (hydrolysis with a base like NaOH or LiOH) if the free acid is desired.
This orthogonality allows for the selective deprotection of the N-terminus to allow for chain elongation, while the C-terminal methyl ester remains intact. If a more complex synthesis were required, involving side-chain protecting groups, a third orthogonal protecting group strategy would be employed, for example, using Fmoc (fluorenylmethyloxycarbonyl) which is base-labile.
The strategic application of these synthetic methodologies and a deep understanding of the chemical transformations involved are paramount to the successful synthesis of the protected tripeptide, this compound.
Chemo- and Stereoselective Aspects in the Synthesis of this compound
The synthesis of a peptide containing a mixture of D- and L-amino acids, such as this compound, presents significant stereochemical hurdles. The primary challenges are the prevention of chiral center inversion during peptide bond formation and the subsequent separation of the resulting complex mixture of stereoisomers.
Strategies for Minimizing Epimerization and Racemization During Peptide Coupling
Epimerization, the change in configuration at one of several chiral centers in a molecule, is a critical side reaction in peptide synthesis. mdpi.com It can lead to the formation of diastereomers that are difficult to separate from the desired product and can alter the final peptide's biological and physical properties. researchgate.net Racemization during the activation of the carboxyl group of an N-protected amino acid or peptide fragment typically proceeds through the formation of a 5(4H)-oxazolone intermediate. mdpi.compeptide.com
While proline's secondary amine structure generally makes it resistant to racemization via the oxazolone (B7731731) pathway, racemization has been observed under specific conditions, such as with proline phenacyl esters in the presence of certain additives. nih.govcdnsciencepub.combachem.com For amino acids with bulky aliphatic side chains like valine and leucine, steric hindrance can slow down coupling reactions, potentially allowing more time for racemization to occur, although they are less prone than residues like histidine or cysteine. polypeptide.com
Key strategies to maintain stereochemical integrity during the synthesis of this compound include:
Protecting Group Strategy : The use of Nα-urethane-based protecting groups, such as the tert-butoxycarbonyl (Boc) group, is fundamental. These groups are designed to suppress racemization by decreasing the acidity of the α-proton and inhibiting oxazolone formation. bachem.compolypeptide.com
Coupling Reagents and Additives : The choice of coupling reagent is paramount. Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are often used in combination with racemization-suppressing additives. bachem.com These additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), work by forming active esters that react rapidly with the amine component, minimizing the lifetime of the racemization-prone activated intermediate. peptide.combachem.com Phosphonium-based reagents, like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), have also been shown to be highly resistant to racemization. bachem.com
Reaction Conditions : Careful control of reaction conditions is essential. The use of excess tertiary base should be avoided, and weaker bases like sym-collidine may be preferable to stronger ones like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). bachem.com The solvent can also play a role; for instance, coupling reactions in dichloromethane (B109758) or tetrahydrofuran (B95107) may result in less racemization than those in dimethylformamide. nih.gov
Table 1: Overview of Common Coupling Reagents and Additives for Suppressing Racemization
| Reagent/Additive Class | Examples | Mechanism of Suppression/Notes | Citations |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Activate carboxyl group; used with additives to minimize racemization. EDC is water-soluble. | bachem.com |
| Phosphonium Salts | BOP, PyBOP, HBTU, HATU | Form active esters that rapidly couple, reducing racemization risk. | mdpi.com |
| Immonium Salts | DEPBT | A mixed anhydride (B1165640) of HOOBt and diethyl phosphoric acid, noted for its remarkable resistance to racemization. | bachem.com |
| Additives | HOBt, HOAt, Oxyma Pure | React with the activated carboxyl group to form less racemization-prone active esters. | peptide.combachem.com |
Diastereomeric and Enantiomeric Mixture Resolution Techniques
The synthesis of this compound will inherently result in a mixture of up to eight stereoisomers due to the use of DL-amino acids. Separating these diastereomeric and enantiomeric peptides is a significant analytical and preparative challenge.
The primary method for resolving these complex mixtures is chromatography , particularly High-Performance Liquid Chromatography (HPLC). chromatographytoday.compepdd.com
Chiral Stationary Phases (CSPs) : These are the cornerstone of chiral separations in HPLC. CSPs create a chiral environment where stereoisomers can interact differently, leading to different retention times.
Macrocyclic Glycopeptide Phases : CSPs based on antibiotics like teicoplanin and vancomycin (B549263) are highly effective for separating enantiomers and diastereomers of peptides. chromatographytoday.comnih.gov They have demonstrated success in the baseline resolution of diastereomeric di- and tripeptides. nih.gov
Pirkle-type Phases : These are also used for liquid chromatographic enantiomer separations of peptides. acs.org
Cinchona Alkaloid and Cyclodextrin Phases : These have also been employed for the separation of peptide enantiomers, often after derivatization. acs.orgresearchgate.netsigmaaldrich.com
Mobile Phase Conditions : Optimizing the mobile phase is crucial for achieving separation on a CSP. Factors such as the type and concentration of the organic modifier (e.g., acetonitrile), pH, and additives can significantly influence selectivity. pepdd.comnih.gov
Alternative and complementary techniques include:
Capillary Electrophoresis (CE) : This technique offers high separation efficiency and is a powerful tool for the chiral analysis of amino acids and peptides. researchgate.net
Ion Mobility-Mass Spectrometry (IM-MS) : A more recent technique that can separate peptide diastereomers based on subtle differences in their three-dimensional shape and collision cross-section in the gas phase. rsc.org
Table 2: Techniques for Stereoisomer Resolution of Peptides
| Technique | Principle | Applicability to this compound | Citations |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | Highly effective for preparative and analytical separation of all stereoisomers. | chromatographytoday.compepdd.comsigmaaldrich.com |
| Capillary Electrophoresis (CE) | Differential migration in an electric field, often using a chiral selector in the buffer. | Primarily for analytical determination of enantiomeric and diastereomeric purity. | researchgate.net |
| Ion Mobility-MS | Separation based on ion size, shape, and charge in the gas phase. | Can distinguish diastereomers not easily resolved by MS alone. | rsc.orgnih.gov |
| Derivatization followed by Achiral HPLC | Reaction with a chiral agent to form diastereomers that are separable on standard columns. | A viable, though more laborious, alternative to direct chiral HPLC. | jst.go.jp |
Chemical Derivatization and Functionalization of this compound
Once synthesized and purified, the tripeptide can be chemically modified by transforming its terminal protecting groups or, with greater difficulty, its amino acid side chains.
Transformation of Terminal Protecting Groups for Further Elongation or Cyclization
The Boc and methyl ester protecting groups are orthogonal, meaning one can be removed selectively without affecting the other, which allows for controlled, site-specific modifications at either the N- or C-terminus.
N-Terminal Deprotection (Boc Removal) : The acid-labile Boc group can be removed to liberate the proline's secondary amine. genscript.com This is a prerequisite for elongating the peptide chain by coupling another amino acid or for initiating head-to-tail cyclization. Common reagents include trifluoroacetic acid (TFA) in a solvent like dichloromethane or 4M hydrogen chloride (HCl) in dioxane. genscript.comnih.gov The HCl/dioxane method can be particularly selective, leaving acid-sensitive groups like tert-butyl esters intact. nih.govresearchgate.net
C-Terminal Deprotection (Saponification of Methyl Ester) : The methyl ester at the valine C-terminus can be hydrolyzed to a free carboxylic acid via saponification, typically using an aqueous base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) with an organic co-solvent. thieme-connect.degoogle.com This transformation is necessary to activate the C-terminus for cyclization or further coupling reactions. However, saponification can be challenging for peptides and carries a risk of side reactions, most notably the racemization of the C-terminal amino acid residue. thieme-connect.decdnsciencepub.com The use of LiOH is sometimes preferred to minimize racemization. google.com A milder alternative is enzymatic hydrolysis, which can avoid the harsh basic conditions that cause racemization and other side reactions. nih.gov
Table 3: Methods for Terminal Protecting Group Transformation
| Terminus | Protecting Group | Transformation | Reagents | Purpose | Citations |
|---|---|---|---|---|---|
| N-Terminus | Boc (tert-butoxycarbonyl) | Acidolysis | TFA/DCM; 4M HCl in Dioxane | Peptide elongation, Cyclization | genscript.comnih.govresearchgate.net |
| C-Terminus | OMe (Methyl Ester) | Saponification (Hydrolysis) | LiOH, NaOH; Esterase enzymes | C-terminal activation, Cyclization | thieme-connect.degoogle.comnih.gov |
Selective Modification of Amino Acid Side Chains
The side chains of proline, leucine, and valine are all aliphatic and lack inherent functional groups, making their selective post-synthetic modification exceptionally challenging. rsc.orgchinesechemsoc.org
Proline : Direct functionalization of the pyrrolidine (B122466) ring is not straightforward. A more common and versatile approach is "proline editing," where a functionalized precursor, such as 4-hydroxyproline, is incorporated during the initial synthesis. nih.gov The hydroxyl group then serves as a reactive handle for a vast array of subsequent chemical transformations, allowing for the introduction of diverse functionalities stereospecifically. nih.gov
Leucine and Valine : Direct, selective modification of the inert alkyl side chains of leucine and valine is at the forefront of chemical research but is not yet a routine procedure. rsc.org While advanced methods like transition-metal-catalyzed C–H functionalization are emerging, they are often limited in scope. rsc.org A more practical strategy to introduce functionality at these positions involves the incorporation of non-canonical, pre-functionalized leucine or valine analogs during the peptide synthesis itself rather than attempting a post-assembly modification. rsc.org
Conformational Analysis and Molecular Modeling of Boc Dl Pro Dl Leu Dl Val Ome
Theoretical and Computational Approaches to Conformational Space Exploration
The vast number of possible conformations for a peptide chain necessitates the use of powerful computational tools to predict and analyze its most stable and functionally relevant structures. Theoretical approaches provide a window into the dynamic nature and energetic landscape of molecules like Boc-DL-Pro-DL-Leu-DL-Val-OMe.
Quantum Chemical Calculations (e.g., DFT) for Energy Landscapes and Local Minima
While MD simulations excel at sampling a wide range of conformations, quantum chemical (QC) calculations provide highly accurate energy values for specific structures. greeley.orgrsc.org Methods like Density Functional Theory (DFT) are used to calculate the electronic structure of a molecule, yielding precise energies for different conformers identified through MD or other search algorithms. rsc.org By performing these calculations on a series of geometries, a detailed potential energy surface can be constructed. This "energy landscape" maps out the relative stabilities of various conformations, identifying the global minimum energy structure and other low-energy local minima. acs.orgnih.gov For this compound, DFT calculations can precisely quantify the energetic favorability of specific β-turn structures versus more extended conformations and determine the energy barrier for the proline cis-trans isomerization.
Ramachandran Plot Analysis for Backbone Dihedral Angle Preferences
The Ramachandran plot is a fundamental tool for visualizing the sterically allowed regions for the backbone dihedral angles, phi (φ) and psi (ψ), of amino acid residues in a peptide chain. nih.gov The unique structure of each amino acid's side chain determines its allowed conformational space. For this compound, the analysis is particularly insightful:
DL-Proline : The cyclic nature of the proline side chain severely restricts its φ angle to a narrow range. For L-proline, this is typically around -60°, while for the D-proline in this peptide, the allowed region is centered around +60°. caltech.edupsu.edu
DL-Leucine and DL-Valine : As acyclic residues, leucine (B10760876) and valine have more conformational freedom. Their allowed regions on the Ramachandran plot correspond to standard secondary structures like β-sheets and α-helices (both right-handed and left-handed, given the presence of D- and L-isomers). tandfonline.com
The Ramachandran plot for this tripeptide would therefore show a highly restricted proline residue, likely anchoring the conformation, followed by the more flexible leucine and valine residues, whose φ/ψ angles would be key indicators of any turn or extended structure.
| Secondary Structure | Typical φ (degrees) | Typical ψ (degrees) |
|---|---|---|
| Right-handed α-helix (αR) | -57 | -47 |
| Left-handed α-helix (αL) | +57 | +47 |
| Parallel β-sheet | -119 | +113 |
| Antiparallel β-sheet | -139 | +135 |
| Polyproline II helix (PPII) | -75 | +145 |
Elucidation of Intramolecular Interactions and Secondary Structural Motifs
The specific sequence and stereochemistry of this compound predispose it to form distinct secondary structures stabilized by intramolecular interactions. The presence of a D-amino acid at the N-terminal side of the central proline residue is a powerful motif for inducing specific folds.
β-Turn Formation and Hydrogen Bonding Patterns in Tripeptides
A β-turn is a compact structure that reverses the direction of the polypeptide chain, stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3. nih.gov Tripeptides can form the central part of such turns. The sequence D-Pro-L-Xxx is a potent nucleator of specific β-turn types, particularly type I' and type II' turns, which are mirror images of the more common type I and II turns. psu.edupnas.org
In this compound, the segment corresponding to residues i+1 and i+2 would be DL-Pro and DL-Leu. The presence of D-Proline strongly favors a prime turn (I' or II'). rsc.orgnih.gov A type II' β-turn, for instance, would be characterized by specific dihedral angles for the Pro and Leu residues and would be stabilized by a hydrogen bond between the carbonyl oxygen of the N-terminal Boc protecting group (i) and the amide N-H of the C-terminal valine residue (i+3). The formation of such a turn is a dominant conformational feature for many proline-containing peptides. researchgate.net
| Turn Type | φi+1 | ψi+1 | φi+2 | ψi+2 |
|---|---|---|---|---|
| I | -60 | -30 | -90 | 0 |
| I' | +60 | +30 | +90 | 0 |
| II | -60 | +120 | +80 | 0 |
| II' | +60 | -120 | -80 | 0 |
Conformational Constraints Imposed by Proline Residues
The proline residue is unique among the proteinogenic amino acids because its side chain is a pyrrolidine (B122466) ring that cycles back onto the backbone amide nitrogen. nih.govresearchgate.net This cyclic structure imposes significant conformational constraints that are fundamental to protein and peptide structure. caltech.edu
Restricted φ Angle : As mentioned, the fusion of the side chain to the backbone locks the φ dihedral angle into a narrow range, drastically reducing the conformational freedom of the chain at that position. caltech.edu
Lack of Amide Proton : The proline nitrogen is a secondary amine and lacks a hydrogen atom when part of a peptide chain. This means it cannot act as a hydrogen bond donor, often causing it to break or kink helical structures. nih.govnih.gov In the context of a β-turn, this property is not a hindrance and is in fact integral to its structure.
Role of Leucine and Valine Side Chains in Peptide Folding and Stability
Studies on various peptides have shown that leucine and valine residues are frequently found in the interior of folded structures, where they participate in hydrophobic interactions that drive the folding process. libretexts.org In some instances, the close packing of these aliphatic side chains can enhance van der Waals interactions, further contributing to the stability of the folded state. nih.gov The presence of both leucine and valine in this compound suggests a synergistic effect, where their combined hydrophobic character and steric hindrance significantly influence the peptide's conformational landscape.
| Amino Acid | Side Chain | Key Role in Folding & Stability |
| Leucine (Leu) | Isobutyl | Contributes to the hydrophobic core, promoting the exclusion of water and stabilization of folded structures. researchgate.netresearchgate.net |
| Valine (Val) | Isopropyl | Its bulky side chain restricts conformational freedom and participates in hydrophobic clustering, enhancing stability. nih.govresearchgate.net |
Impact of Racemic Centers on Overall Conformation and Flexibility
The combination of D and L amino acids results in a mixture of diastereomers. Each diastereomer will have a unique set of preferred conformations due to the different spatial arrangements of the side chains. For instance, the introduction of a D-amino acid can induce turns and folds that are not typically observed in all-L peptides. nih.govpsu.edu Studies on peptides containing both D- and L-amino acids have shown that the specific sequence of stereoisomers can lead to distinct secondary structures, such as β-turns or helical motifs. acs.orgjst.go.jp For example, a D-Pro-L-Xxx sequence is known to favor the formation of a type II' β-turn, a common structural motif in folded peptides. psu.eduresearchgate.net The interplay between the different stereochemical configurations of proline, leucine, and valine in this compound will therefore give rise to a complex conformational energy landscape with multiple stable states. nih.gov
The existence of multiple diastereomers, each with its own set of accessible conformations, leads to a highly diverse and dynamic conformational ensemble for this compound in solution. mdpi.comacs.org Instead of a single, well-defined structure, the peptide likely exists as a collection of interconverting conformers. acs.orgacs.org This conformational heterogeneity is a direct consequence of the low energy barriers between different folded states, which are influenced by the racemic nature of the constituent amino acids. acs.org The flexibility imparted by the racemic centers allows the peptide to sample a wider range of conformational space compared to a rigid, homochiral peptide. This dynamic nature is a key feature of many biologically active peptides and can be crucial for their function.
Application of Advanced Spectroscopic Methods for Mechanistic Structural Elucidation
To unravel the complex conformational behavior of this compound, advanced spectroscopic techniques are indispensable.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. mdpi.com By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, it is possible to obtain detailed information about the peptide's conformation and dynamics. researchgate.netresearchgate.net For a molecule like this compound, 2D NMR experiments, such as COSY, TOCSY, and NOESY/ROESY, can be used to identify through-bond and through-space connectivities between protons, which helps in piecing together the peptide's folded structure. researchgate.netresearchgate.net Furthermore, NMR can be used to study the interactions between the peptide and its environment, providing insights into how the solvent and other molecules might influence its conformation. d-nb.info The presence of multiple conformers in solution can be detected by the appearance of multiple sets of resonances in the NMR spectrum, allowing for the characterization of the conformational ensemble. frontiersin.org
| NMR Parameter | Information Gained |
| Chemical Shifts (δ) | Sensitive to the local electronic environment of each nucleus, providing information about secondary structure. researchgate.net |
| Coupling Constants (J) | Provide information about dihedral angles, which define the backbone conformation. researchgate.net |
| Nuclear Overhauser Effect (NOE) | Reveals through-space proximity between protons, crucial for determining the 3D fold. researchgate.net |
Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are particularly well-suited for studying chiral molecules like this compound. bruker.comacs.org These methods measure the differential absorption of left and right circularly polarized light, providing information about the molecule's stereochemistry and secondary structure. bruker.comfrontiersin.org
VCD spectroscopy, which measures circular dichroism in the infrared region, provides even more detailed structural information. bruker.comresearchgate.net VCD is sensitive to the vibrational modes of the molecule and can be used to determine the absolute configuration of chiral centers and to study the local conformation of different parts of the peptide. researchgate.netuit.no By comparing experimental VCD spectra with those calculated for different possible conformations, it is possible to gain a detailed understanding of the peptide's structure in solution. researchgate.net
| Spectroscopic Technique | Information Provided |
| Circular Dichroism (CD) | Assesses the overall secondary structure content (e.g., helices, sheets) of the peptide in solution. unipi.it |
| Vibrational Circular Dichroism (VCD) | Provides detailed information on the local conformation and absolute stereochemistry of the chiral centers. bruker.comresearchgate.net |
Biological and Mechanistic Investigations of Boc Dl Pro Dl Leu Dl Val Ome in Vitro and Non Clinical Contexts
Interactions with Model Biological Systems and Substrate Recognition
The interaction of Boc-DL-Pro-DL-Leu-DL-Val-OMe with biological systems is largely dictated by its stereochemistry and terminal modifications. These features influence its conformation, hydrophobicity, and susceptibility to enzymatic action.
A primary characteristic of peptides containing D-amino acids is their pronounced resistance to enzymatic degradation. nih.govlifetein.com.cn Most proteases, such as trypsin and chymotrypsin, are stereospecific and selectively recognize and cleave peptide bonds between L-amino acids. tufts.edu The inclusion of DL-proline, DL-leucine, and DL-valine in the peptide backbone disrupts the ability of these enzymes to bind and catalyze hydrolysis effectively. nih.gov
Studies on various peptides have consistently demonstrated that incorporating D-amino acids significantly enhances stability in the presence of proteases found in serum and other biological fluids. nih.govfrontiersin.org Peptides containing D-amino acids at one or both termini, or within the sequence, show substantially longer half-lives compared to their all-L-amino acid counterparts. lifetein.com.cn The random arrangement of L- and D-isomers in this compound would predictably render it highly resistant to degradation by common proteases like proteinase K, trypsin, and plasma proteases. nih.govfrontiersin.org This stability is a critical attribute, as it allows the peptide to remain intact and potentially exert sustained biological effects in vitro.
Table 1: Predicted Proteolytic Stability Profile of this compound
| Enzyme | Predicted Susceptibility | Rationale |
| Trypsin | Very Low / Resistant | Cleaves at L-Lys/L-Arg; peptide lacks these and contains D-amino acids. frontiersin.org |
| Chymotrypsin | Very Low / Resistant | Cleaves at L-Phe/L-Trp/L-Tyr; peptide lacks these and contains D-amino acids. tufts.edu |
| Proteinase K | Very Low / Resistant | A broad-spectrum serine protease that is nonetheless impeded by D-amino acid stereochemistry. nih.gov |
| Human Serum | High Stability | Expected to resist degradation by various plasma proteases due to its D-amino acid content. lifetein.com.cnnih.gov |
The binding of a peptide to a protein target is governed by its three-dimensional structure and the physicochemical properties of its residues. The presence of both D- and L-amino acids gives this compound a unique conformational landscape not typically found in natural peptides. The proline residue introduces a characteristic bend in the backbone, while the hydrophobic side chains of leucine (B10760876) and valine are available for interaction with nonpolar pockets on target proteins.
The N-terminal Boc group and C-terminal methyl ester neutralize the terminal charges, making the entire molecule more hydrophobic. This increased hydrophobicity can promote partitioning into nonpolar environments, such as hydrophobic clefts on protein surfaces. researchgate.net Peptides designed with D-amino acids have been successfully used to target protein-protein interactions, suggesting that such structures can effectively bind to biological macromolecules. mdpi.combiorxiv.org While the specific targets for this peptide are not defined, its structural features suggest a potential for binding to proteins that have hydrophobic domains or recognize non-standard peptide conformations.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Boc-DL-Pro-DL-Leu-DL-Val-OMe, and how can reaction conditions be optimized?
- Methodology : Use solid-phase peptide synthesis (SPPS) with Boc-protected amino acids. Optimize coupling efficiency by adjusting reaction time (e.g., 2–4 hours), temperature (0–25°C), and activating agents like HOBt/DCC. Monitor intermediates via TLC or LC-MS to ensure stepwise purity .
- Key Considerations : Solvent choice (e.g., DMF for solubility) and deprotection steps (e.g., TFA for Boc removal) must align with the compound’s stability.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers focus on?
- Methodology :
- NMR : Analyze - and -NMR for backbone proton shifts (e.g., α-protons at 3.8–4.5 ppm) and carbonyl carbons (170–175 ppm) to confirm peptide bonds .
- IR : Identify amide I (1640–1680 cm) and amide II (1520–1560 cm) bands for secondary structure insights.
- Data Interpretation : Compare spectral data with Boc-protected tripeptide benchmarks to resolve stereochemical ambiguities.
Q. How can researchers assess the stability of this compound under various storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via HPLC-UV/HRMS. Use Arrhenius modeling to predict shelf life. Monitor oxidation (e.g., methionine residues) and hydrolysis (amide bond cleavage) .
Advanced Research Questions
Q. What experimental design considerations are critical when investigating the conformational dynamics of this compound in solution?
- Methodology :
- NMR Relaxation Studies : Measure , , and NOE to assess backbone mobility.
- Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to model solvent interactions (e.g., water/DMSO mixtures) and identify dominant conformers .
- Challenge : Address conflicting NOE-derived constraints by cross-validating with CD spectroscopy or X-ray crystallography (if crystalline).
Q. How should researchers address contradictions in biological activity data reported for this compound across different studies?
- Methodology :
- Meta-Analysis : Aggregate data from heterogeneous sources (e.g., patents, journals) and standardize assay conditions (e.g., cell lines, IC protocols) .
- Dose-Response Validation : Replicate assays with controlled variables (e.g., buffer pH, incubation time) to isolate confounding factors .
Q. What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets?
- Methodology :
- Docking Simulations : Use AutoDock Vina or Schrödinger to model binding to proteases or receptors. Validate with MM-GBSA free energy calculations.
- QSAR : Derive predictive models using descriptors like logP, polar surface area, and H-bond donors .
- Limitation : Address false positives by integrating MD-based binding stability analysis.
Q. How can researchers design systematic studies to explore the structure-activity relationships (SAR) of this compound derivatives?
- Methodology :
- Analog Synthesis : Modify side chains (e.g., Leu → Ile substitution) and assess impacts on potency.
- Multivariate Analysis : Apply PCA or PLS regression to correlate structural features (e.g., steric bulk, hydrophobicity) with activity trends .
- Data Integration : Use cheminformatics tools (e.g., RDKit) to visualize SAR patterns and prioritize derivatives for synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
